![molecular formula C15H14ClNOS B14347022 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide CAS No. 90280-18-5](/img/structure/B14347022.png)
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety This compound is notable for its unique chemical structure, which includes a 4-chlorophenyl group and a phenyl group bonded to a central sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide involves its interaction with various molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl phenyl sulfone
- 4-Chlorophenyl phenyl sulfide
- Phenyl sulfanyl acetamide
Uniqueness
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
90280-18-5 |
|---|---|
Molekularformel |
C15H14ClNOS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetamide |
InChI |
InChI=1S/C15H14ClNOS/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18) |
InChI-Schlüssel |
IPWADAZEKXBUSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



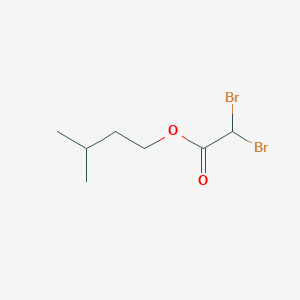

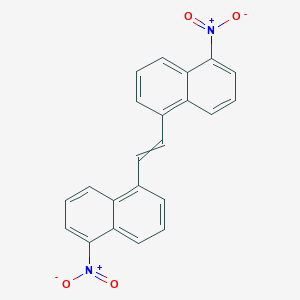
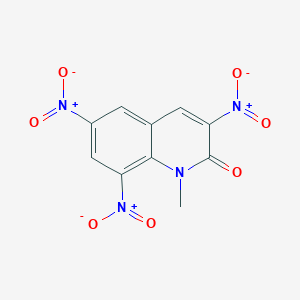
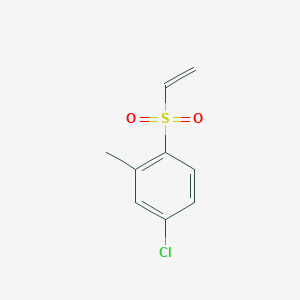
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)

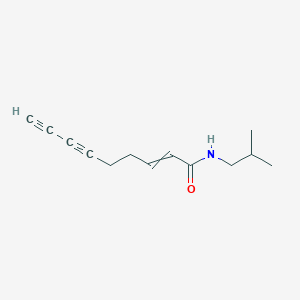

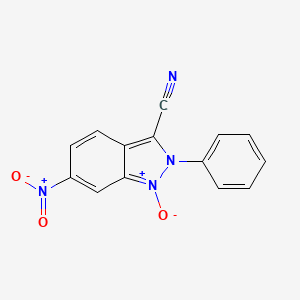
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)

